

Renzapride Hydrochloride: A Comparative Selectivity Profile Against Serotonin Receptors

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Compound of Interest

Compound Name: *Renzapride hydrochloride*

Cat. No.: *B15573620*

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This guide provides a comprehensive comparison of the selectivity profile of **renzapride hydrochloride** against other serotonin (5-HT) receptors. The data presented is compiled from various preclinical studies to offer an objective overview of its binding affinities and functional activities, alongside those of other notable serotonin receptor modulators. Detailed experimental methodologies for the key assays are also provided to support data interpretation and future research.

Summary of Renzapride's Serotonergic Profile

Renzapride is a substituted benzamide with a dual mechanism of action, acting as a full agonist at the 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.^{[1][2][3]} This profile makes it a prokinetic agent with potential applications in gastrointestinal motility disorders.^[2] Its selectivity is a key aspect of its pharmacological character, distinguishing it from other serotonergic agents.

Comparative Binding Affinity of Renzapride and Other 5-HT Modulators

The following table summarizes the binding affinities (K_i , nM) of renzapride and selected comparator compounds for various serotonin receptor subtypes. Lower K_i values indicate higher binding affinity.

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT4 | 5-HT5A | 5-HT6 | 5-HT7 |
|--------------|---------|---------|---------|---------|---------|---------|---------|---------|---------|
| Renzapride | >10,000 | ~1,000 | 667 | ~1,000 | 17 | 115-477 | No Data | No Data | No Data |
| Tegaserod | >1,000 | 316 | 40 | 1,000 | >10,000 | 40 | >10,000 | >10,000 | 1,000 |
| Prucalopride | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 1.0 | >10,000 | >10,000 | >10,000 |
| Ondansetron | >10,000 | >10,000 | >10,000 | >10,000 | 0.4 | >10,000 | >10,000 | >10,000 | >10,000 |
| Granisetron | >10,000 | >10,000 | >10,000 | >10,000 | 0.1 | >10,000 | >10,000 | >10,000 | >10,000 |

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Values should be considered approximate as experimental conditions can vary.

Functional Activity Profile

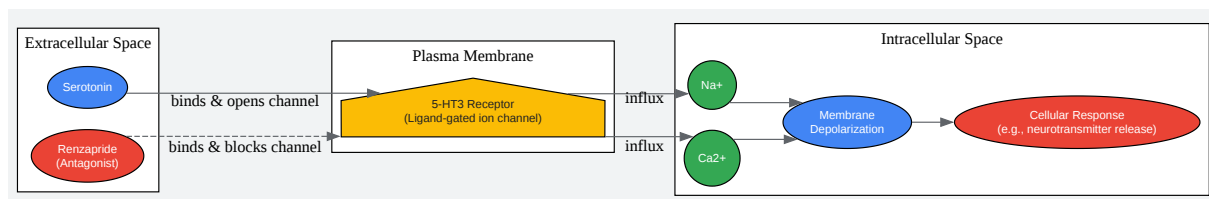
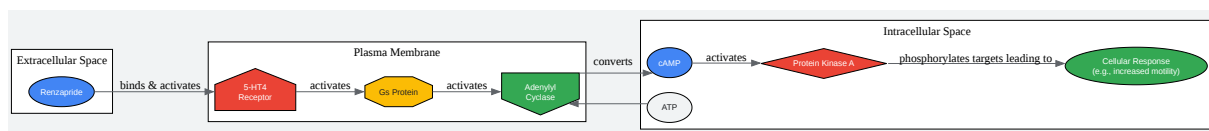
This table outlines the functional activity and potency (EC50 for agonists, pA2 for antagonists) of renzapride at its primary targets.

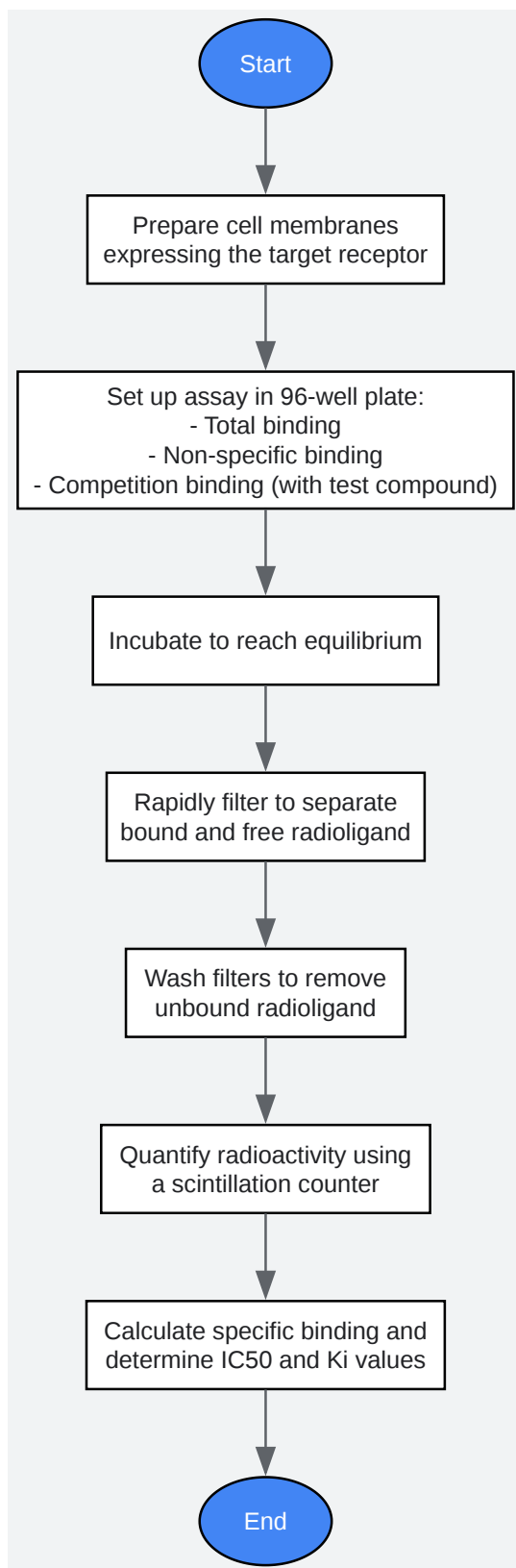
| Compound | Receptor | Functional Activity | Potency |
|------------|----------|---------------------|-----------------------------------|
| Renzapride | 5-HT4 | Full Agonist | EC50: 11 μ M (rat oesophagus) |
| Renzapride | 5-HT3 | Antagonist | pA2: ~8 (functional studies) |

EC50 and pA2 values can vary depending on the tissue and assay conditions.[\[1\]](#)

Signaling Pathways

The following diagrams illustrate the signaling pathways for the 5-HT4 and 5-HT3 receptors.





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